4-[[3-(TRIMETHOXYSILYL)PROPOXY]METHYL]-1,3-DIOXOLAN-2-ONE
Overview
Description
4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one is a chemical compound with the molecular formula C10H20O7Si and a molecular weight of 280.35 g/mol . This compound is known for its unique structure, which includes a dioxolane ring and a trimethoxysilyl group. It is used in various industrial and scientific applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one typically involves the reaction of 3-(trimethoxysilyl)propyl alcohol with 1,3-dioxolane-2-one under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Silanol groups.
Condensation: Siloxane bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one is utilized in several scientific research fields:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and biomedical implants.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of 4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a crosslinking agent, enhancing the mechanical properties and stability of the materials it is incorporated into .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but contains a methacrylate group instead of a dioxolane ring.
(3-Glycidyloxypropyl)trimethoxysilane: Contains an epoxy group instead of a dioxolane ring.
(3-Aminopropyl)triethoxysilane: Contains an amino group instead of a dioxolane ring.
Uniqueness
4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one is unique due to its combination of a dioxolane ring and a trimethoxysilyl group, which imparts distinct reactivity and functional properties. This makes it particularly useful in applications requiring strong adhesion and crosslinking capabilities .
Properties
IUPAC Name |
4-(3-trimethoxysilylpropoxymethyl)-1,3-dioxolan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O7Si/c1-12-18(13-2,14-3)6-4-5-15-7-9-8-16-10(11)17-9/h9H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICBKZBCSXKCMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOCC1COC(=O)O1)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O7Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962431 | |
Record name | 4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42345-73-3 | |
Record name | 4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42345-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((3-(Trimethoxysilyl)propoxy)methyl)-1,3-dioxolan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042345733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[[3-(trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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